2-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide
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Overview
Description
2-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-methyl group and a pyridin-4-yl ethyl group. Benzamides are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and 4-pyridylethylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 2-methylbenzoic acid is reacted with 4-pyridylethylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of halogenated or other substituted benzamide derivatives.
Scientific Research Applications
2-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound for the development of new drugs.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets. The compound’s interaction with enzymes, receptors, and other biomolecules is of particular interest.
Chemical Biology: The compound is employed as a chemical probe to investigate biological processes and pathways. Its ability to modulate specific targets makes it valuable for studying disease mechanisms.
Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing substrate binding and catalysis. Alternatively, it may activate a receptor by mimicking the natural ligand and triggering a cellular response.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridin-4-yl group but lacks the benzamide core and 2-methyl substitution.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar to the above compound but with a methyl group at the 3-position.
N-(pyridin-2-yl)benzamide: This compound has a benzamide core but with a pyridin-2-yl group instead of pyridin-4-yl.
Uniqueness
2-methyl-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group and the pyridin-4-yl ethyl group enhances its reactivity and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-(1-pyridin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-3-4-6-14(11)15(18)17-12(2)13-7-9-16-10-8-13/h3-10,12H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCLTMJHGCWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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